molecular formula C9H14F2N2O2 B14880193 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one

9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one

Cat. No.: B14880193
M. Wt: 220.22 g/mol
InChI Key: IJKSDPYPOSJVBQ-UHFFFAOYSA-N
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Description

9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangement reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H14F2N2O2

Molecular Weight

220.22 g/mol

IUPAC Name

9-(2,2-difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H14F2N2O2/c10-7(11)5-13-3-4-15-9(8(13)14)1-2-12-6-9/h7,12H,1-6H2

InChI Key

IJKSDPYPOSJVBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C(=O)N(CCO2)CC(F)F

Origin of Product

United States

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